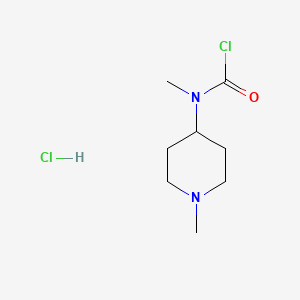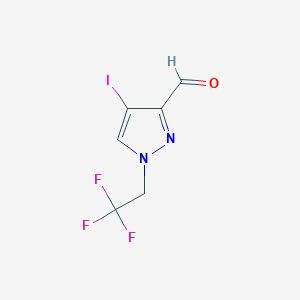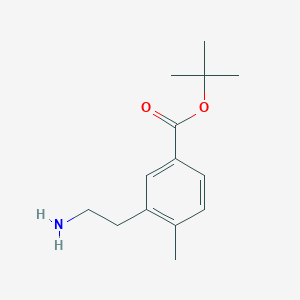
N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound is known for its unique chemical structure, which includes a piperidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride typically involves the reaction of N-methyl-4-piperidone with various reagents. One common method is the reaction of N-methyl-4-piperidone with benzaldehyde via Michael addition, followed by intramolecular O-cyclization/elimination sequential reactions . This method yields the desired compound with high purity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that ensure consistent quality and yield. The use of advanced reaction conditions, such as controlled temperature and pressure, along with high-purity reagents, is essential for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include malononitrile, electrophiles, and Michael acceptors . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed efficiently.
Major Products Formed
The major products formed from the reactions of this compound include spiropiperidine rings and various substituted piperidines . These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Applications De Recherche Scientifique
N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring structure allows it to bind to various biological receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride hydrochloride include:
N-methyl-4-piperidone: A precursor in the synthesis of the target compound.
4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide: Another piperidine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific chemical structure, which includes a piperidine ring and a carbamoyl chloride group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)carbamoyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O.ClH/c1-10-5-3-7(4-6-10)11(2)8(9)12;/h7H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTKRGKZLIKJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2677244.png)

![4-tert-butyl-N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2677249.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2677256.png)
![2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}acetic acid](/img/structure/B2677258.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2677260.png)




